2,4-Dichloro-6-methylaniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is structurally related to other chlorinated anilines, which have been extensively researched for their biological activity and industrial relevance. This analysis aims to provide a comprehensive overview of the current knowledge on 2,4-Dichloro-6-methylaniline, including its synthesis, mechanism of action, and applications in various fields.
The mechanism of action of chlorinated anilines, such as 4-chloro-2-methylaniline, has been investigated in biochemical studies. These compounds have been shown to bind extensively to macromolecules like protein, DNA, and RNA in rat liver, indicating a potential for bioaccumulation and interaction with vital cellular components1. The enzymatic activity in rat liver microsomes can lead to irreversible binding of the compound to macromolecules, which is inducible by phenobarbital. This suggests that the compound may be activated metabolically, forming more reactive species such as 5-chloro-2-hydroxylaminotoluene and 4,4'-dichloro-2,2'-dimethylazobenzene1. Although the specific mechanism of action for 2,4-Dichloro-6-methylaniline is not detailed in the provided papers, it is likely to share some similarities with related compounds.
In the field of analytical chemistry, the vibrational spectra of 2-chloro-6-methylaniline have been studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy4. These studies provide valuable information on the molecular structure and behavior of the compound, which can be useful for its identification and quantification in various matrices. The experimental vibrational frequencies have been compared with theoretical values obtained from ab initio and density functional theory (DFT) calculations, showing good agreement and thus validating the computational methods for studying such compounds4.
Although not directly related to 2,4-Dichloro-6-methylaniline, insights into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, have been gained. 2,4-D acts as a selective herbicide by mimicking natural auxin, a plant hormone, leading to abnormal growth and plant death in dicots without affecting monocots2. This understanding of auxinic herbicides can potentially be applied to the development of new herbicides that may include chlorinated anilines as active ingredients.
The synthesis of 2-chloro-6-methylaniline has been explored, with a new method being proposed that uses diphenylurea to protect ammonia and sodium chlorate as an oxidant in the chlorination process3. This method represents an advancement in the production of chlorinated anilines, which are important intermediates in the manufacture of dyes, pharmaceuticals, and agrochemicals. The efficient synthesis of such compounds is crucial for their industrial application and the development of new products3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: